molecular formula C5H6ClNO2S B1281761 5-Aminothiophene-3-carboxylic acid hydrochloride CAS No. 89499-37-6

5-Aminothiophene-3-carboxylic acid hydrochloride

Cat. No.: B1281761
CAS No.: 89499-37-6
M. Wt: 179.63 g/mol
InChI Key: APKRGAHPNPXASC-UHFFFAOYSA-N
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Description

5-Aminothiophene-3-carboxylic acid hydrochloride is a thiophene-based derivative characterized by an amino group at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring, with a hydrochloride counterion enhancing its solubility and stability. The amino and carboxylic acid groups enable diverse chemical modifications, such as amide bond formation or coordination with metal ions, making it a valuable intermediate for synthesizing pharmacologically active molecules or functional materials .

Properties

IUPAC Name

5-aminothiophene-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.ClH/c6-4-1-3(2-9-4)5(7)8;/h1-2H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKRGAHPNPXASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20527623
Record name 5-Aminothiophene-3-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89499-37-6
Record name 5-Aminothiophene-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminothiophene-3-carboxylic acid hydrochloride
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Preparation Methods

Single-Step Acid-Catalyzed Cyclization

The most widely reported method involves the cyclization of 3-oxotetrahydrothiophene derivatives with hydroxylamine hydrochloride in polar solvents. Key steps include:

  • Reactants : 3-Oxotetrahydrothiophene derivatives (e.g., 2-methyl-4-methoxycarbonyl-3-oxotetrahydrothiophene) and hydroxylamine hydrochloride.
  • Solvents : Polar protic solvents like acetic acid enhance reaction efficiency by stabilizing intermediates.
  • Catalysts/Additives : Dehydrating agents (e.g., acetic anhydride) prevent decarboxylation side reactions.
  • Conditions : Reactions proceed at 80–85°C for 2–4 hours, yielding 66–85%.

Mechanistic Insight :
The reaction proceeds via oxime formation, followed by acid-catalyzed dehydration and ring contraction to form the aminothiophene core. Acetic anhydride removes water, shifting equilibrium toward product formation.

Optimization of Hydroxylamine Stoichiometry

Early methods required excess hydroxylamine hydrochloride (1.5–2.0 equivalents), leading to purification challenges. Modern protocols use 1.1–1.4 equivalents, reducing byproducts like decarboxylated amines while maintaining yields >80%.

Multi-Step Synthesis via Thioglycolic Acid Esters

Condensation of Thioglycolic Acid Esters with Dihalogenonitriles

This method constructs the thiophene ring through a two-step process:

  • Step 1 : React thioglycolic acid esters (e.g., methyl thioglycolate) with α,β-dihalogenonitriles (e.g., α,β-dichlorobutyronitrile) in the presence of alkali alcoholates.
    • Example : Methyl 5-methyl-3-aminothiophene-2-carboxylate is synthesized in 85% yield using sodium methylate in ether.
  • Step 2 : Hydrolysis of the ester group to form the carboxylic acid, followed by hydrochloride salt formation.

Key Data :

Starting Material Product Yield Conditions
Methyl thioglycolate + α,β-dichlorobutyronitrile Methyl 5-methyl-3-aminothiophene-2-carboxylate 85% NaOCH₃, ether, 10–15°C
Ethyl thioglycolate + α,β-dichloropropionitrile Ethyl 3-aminothiophene-2-carboxylate 44% NaOCH₂CH₃, ether, RT

Challenges in Ester Hydrolysis

Hydrolysis of the ester moiety (e.g., using 4N NaOH) risks decarboxylation, especially for electron-deficient thiophenes. Low-temperature saponification (5–10°C) minimizes degradation, achieving >90% purity.

Alternative Routes and Emerging Strategies

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation to accelerate cyclization, reducing reaction times from hours to minutes. For example, 2-methyl-4-methoxycarbonyl-3-aminothiophene hydrochloride is synthesized in 30 minutes at 100°C with 78% yield.

Solid-Phase Synthesis for High-Throughput Production

Immobilized 3-oxotetrahydrothiophene derivatives on resin enable scalable synthesis. Yields remain moderate (50–60%), but purity exceeds 95% due to facile byproduct removal.

Critical Analysis of Methodologies

Yield vs. Purity Trade-offs

  • Cyclization Methods : Higher yields (80–85%) but require rigorous purification to remove hydroxylamine residues.
  • Multi-Step Synthesis : Lower yields (44–85%) but better control over intermediate purity.

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield/Purity
Temperature 80–85°C Higher temps accelerate dehydration but risk decomposition
Solvent Polarity Acetic acid > MeCN Polar solvents stabilize charged intermediates
Reaction Time 2–4 hours Prolonged durations increase decarboxylation

Industrial-Scale Production Considerations

Cost-Efficiency of Raw Materials

Hydroxylamine hydrochloride ($12–15/kg) and acetic anhydride ($8–10/kg) dominate production costs. Recycling acetic acid reduces expenses by 20–30%.

Chemical Reactions Analysis

Types of Reactions: 5-Aminothiophene-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Aminothiophene-3-carboxylic acid hydrochloride has the molecular formula C6_{6}H6_{6}ClN1_{1}O2_{2}S1_{1} and a molecular weight of approximately 189.64 g/mol. The presence of the thiophene ring enhances its reactivity and biological activity, making it a valuable candidate for various applications.

Anticancer Activity

Research has shown that derivatives of 5-aminothiophene-3-carboxylic acid exhibit selective cytostatic activity against T-cell lymphomas. This selectivity indicates potential for targeted cancer therapy, particularly in developing drugs that minimize side effects associated with traditional chemotherapeutics. A study indicated that modifications to the compound could enhance its efficacy against specific cancer types while reducing toxicity to healthy cells.

Antihistaminic Properties

The compound has demonstrated the ability to inhibit histamine release in vivo, suggesting potential use as an antihistaminic agent. This property could lead to the development of new treatments for allergic reactions and other histamine-related conditions.

Adenosine Receptor Modulation

5-Aminothiophene-3-carboxylic acid has been investigated for its role as an allosteric modulator at adenosine receptors. This interaction may provide therapeutic benefits in treating conditions such as neuropathic pain and other receptor-mediated disorders. The modulation of adenosine receptors can influence various physiological processes, including inflammation and pain perception.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its ability to undergo various chemical reactions allows it to be used in synthesizing pharmaceuticals and agrochemicals.

Synthesis of Derivatives

Several methods have been developed for synthesizing derivatives of 5-aminothiophene-3-carboxylic acid, which can enhance its biological activity or alter its pharmacokinetic properties. For instance, esterification reactions have been explored to create derivatives with improved solubility and bioavailability.

Case Study 1: Targeted Cancer Therapy

A study published in a peer-reviewed journal detailed the synthesis of several 5-aminothiophene-3-carboxylic acid derivatives, which were tested for their anticancer properties against various lymphoma cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity specifically towards T-cell lymphomas while sparing B-cell lymphomas, highlighting their potential as targeted therapies.

Case Study 2: Antihistaminic Effects

In vivo studies demonstrated that 5-aminothiophene-3-carboxylic acid significantly reduced histamine-induced responses in animal models. These findings suggest that this compound could be developed into a novel antihistamine drug with fewer side effects compared to existing treatments.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivitySelective cytotoxicity against T-cell lymphomas
Antihistaminic ActivityInhibition of histamine release
Adenosine ModulationAllosteric enhancement at adenosine receptors

Mechanism of Action

The mechanism of action of 5-aminothiophene-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

5-(Aminomethyl)thiophene-2-carboxylic Acid Hydrochloride (CAS: 2375258-82-3)

  • Key Differences: The aminomethyl group is at the 5-position, while the carboxylic acid is at the 2-position (vs. 3-position in the target compound).
  • Safety Profile : Both compounds exhibit similar toxicity and handling requirements due to shared hydrochloride and thiophene frameworks.

2-Chloro-5-methylthiophene-3-carboxylic Acid

  • Key Differences: A chloro substituent at the 2-position and methyl at the 5-position (vs. amino at 5-position in the target compound).
  • Impact: The chloro group increases electrophilicity, favoring nucleophilic substitution reactions, while the amino group in the target compound enhances hydrogen-bonding capacity for biological interactions .

Functional Group Variations

Methyl 5-Amino-3-chloro-4-methylthiophene-2-carboxylate

  • Key Differences : Contains a methyl ester (vs. carboxylic acid) and additional chloro and methyl groups at the 3- and 4-positions.
  • Impact : The ester group reduces solubility in aqueous media but improves lipid membrane permeability. The chloro substituent introduces steric hindrance, limiting metabolic degradation .

5-Methyl-3-nitrothiophene-2-carboxylic Acid

  • Key Differences: Nitro group at the 3-position and methyl at the 5-position (vs. amino at 5-position and carboxylic acid at 3-position).
  • Impact: The nitro group confers strong electron-withdrawing effects, increasing reactivity in electrophilic aromatic substitution, whereas the amino group in the target compound supports redox-sensitive applications .

5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic Acid

  • Key Differences : Replaces the thiophene ring with an isoxazole-oxazole hybrid structure.
  • Impact : The isoxazole ring enhances metabolic stability but reduces π-π stacking interactions compared to the pure thiophene framework in the target compound .

Data Tables

Table 1: Functional Group and Substituent Comparison

Compound Name Substituents (Position) Key Functional Groups Solubility (Water) Bioactivity Highlights
5-Aminothiophene-3-carboxylic acid HCl NH₂ (5), COOH (3) Amino, Carboxylic acid High (HCl salt) Hydrogen-bond donor for target binding
5-(Aminomethyl)thiophene-2-carboxylic acid HCl CH₂NH₂ (5), COOH (2) Aminomethyl, Carboxylic acid Moderate Reduced target specificity vs. 3-COOH derivatives
Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate Cl (3), CH₃ (4), COOCH₃ (2) Chloro, Methyl, Ester Low Enhanced metabolic stability

Table 2: Pharmacological Potential

Compound Name Therapeutic Area Mechanism of Action
5-Aminothiophene-3-carboxylic acid HCl Antimicrobial, Enzyme inhibition Binds to active sites via NH₂ and COOH
2-Chloro-5-methylthiophene-3-carboxylic acid Agrochemicals Disrupts microbial electron transport
5-Methyl-3-nitrothiophene-2-carboxylic acid Energetic materials Nitro group supports explosive applications

Biological Activity

5-Aminothiophene-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an amino group and a carboxylic acid functional group attached to a thiophene ring. This structural configuration allows for various interactions with biological targets, including enzymes and receptors, facilitating its role in modulating biological activity.

The compound's mechanism of action is largely attributed to its ability to form hydrogen bonds and other interactions with target molecules. The amino group can engage in nucleophilic attacks, while the carboxylic acid can participate in ionic interactions, influencing the activity of enzymes or receptors involved in various biological pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 5-aminothiophene derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation:

CompoundCancer Cell LineIC50 (μM)
5-Aminothiophene DerivativeMCF-70.35
5-Aminothiophene DerivativeA5490.091

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase .

Antimicrobial Activity

5-Aminothiophene derivatives have also demonstrated significant antimicrobial properties. For example, certain derivatives exhibited potent activity against Mycobacterium tuberculosis strains, including drug-resistant variants. The minimum inhibitory concentration (MIC) values ranged from 0.20 to 0.44 μM, indicating strong efficacy against these pathogens .

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy
A study evaluated the effects of a specific 5-aminothiophene derivative on MDA-MB-231 triple-negative breast cancer cells. The compound displayed an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil, suggesting superior selectivity and potency against cancer cells compared to normal cells .

Case Study 2: Antimicrobial Activity
In another study focusing on tuberculosis, a derivative of 5-aminothiophene was tested against multiple drug-resistant strains of Mtb. The compound inhibited mycolic acid biosynthesis, a critical pathway for bacterial survival, confirming its potential as a new class of antitubercular agents .

Comparative Analysis with Similar Compounds

Comparative studies with other aminothiophene derivatives reveal that the unique positioning of functional groups in this compound contributes to its distinct biological activities. For example:

CompoundAntitumor ActivityAntimicrobial Activity
5-Aminothiophene-3-carboxylic AcidHighModerate
2-AminothiopheneModerateHigh
3-AminothiopheneLowModerate

These differences underscore the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic: What are the standard synthetic routes for 5-Aminothiophene-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves bromination of thiophene derivatives followed by functional group transformations. For example, bromination of thiophene-3-carboxylic acid derivatives can yield intermediates like 5-bromothiophene-3-carboxylic acid, which is then subjected to amination (e.g., using ammonia or alkylamines) under controlled pH and temperature. Hydrochloride salt formation is achieved via acidification with HCl . Key factors include:

  • Temperature control (exothermic reactions may require cooling to prevent side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution during amination).
  • Purification steps (recrystallization or column chromatography to isolate the hydrochloride salt with ≥95% purity).

Basic: What spectroscopic techniques are recommended for structural confirmation, and how can crystallographic data resolve ambiguities?

Methodological Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., amine protons at δ 6.5–7.5 ppm) and confirms carboxylate/thiophene ring connectivity .
  • IR Spectroscopy: Identifies NH₂ (3300–3500 cm⁻¹) and carboxylic acid O–H stretches (2500–3000 cm⁻¹).
  • X-ray Crystallography: Resolves ambiguities in stereochemistry or salt formation (e.g., hydrogen bonding between the amine group and HCl) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 179.0 for C₆H₇NO₂S·HCl).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or reactions to avoid inhalation of hydrochloride aerosols .
  • Waste Management: Neutralize acidic waste with sodium bicarbonate before disposal. Segregate halogenated organic waste for incineration .
  • Spill Response: Absorb spills with inert materials (vermiculite) and treat residual traces with 10% NaOH solution .

Advanced: How can Design of Experiments (DoE) optimize synthesis parameters for high-purity this compound?

Methodological Answer:
Apply a Taguchi orthogonal array to screen variables:

  • Factors: Reaction temperature (60–100°C), stoichiometry of HCl (1.0–2.0 eq), and reaction time (4–12 hrs).
  • Response Variables: Purity (HPLC), yield (gravimetric analysis).
  • Analysis: Use ANOVA to identify dominant factors (e.g., excess HCl may reduce yield due to over-acidification). Statistical tools like Minitab or JMP can model interactions and predict optimal conditions .

Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound (e.g., unexpected NH₂ peak splitting in NMR)?

Methodological Answer:

  • Hypothesis Testing: Consider tautomerism (e.g., amine ↔ imine forms) or HCl-induced protonation shifts.
  • Computational Validation: Perform DFT calculations (e.g., Gaussian09) to simulate NMR spectra of proposed tautomers and compare with experimental data .
  • Variable Control: Repeat experiments under anhydrous conditions to rule out moisture-related degradation .

Advanced: What strategies are effective for studying the reactivity of the hydrochloride salt compared to its free base form?

Methodological Answer:

  • Comparative Kinetic Studies: Monitor reaction rates in nucleophilic acyl substitution (e.g., with thionyl chloride) using HPLC. The hydrochloride salt may exhibit slower kinetics due to reduced nucleophilicity of the protonated amine .
  • Solubility Analysis: Measure solubility in polar vs. non-polar solvents (e.g., DMSO vs. THF) to assess salt stability.
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures to evaluate thermal stability differences .

Advanced: How can computational reaction path search methods accelerate the discovery of novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: Use software like GRRM or AFIR to map potential energy surfaces for derivatization reactions (e.g., Suzuki coupling at the thiophene ring).
  • Machine Learning: Train models on existing thiophene reaction databases to predict regioselectivity in electrophilic substitutions.
  • Feedback Loops: Integrate experimental results (e.g., failed reactions) into computational models to refine predictions .

Advanced: What methodologies are recommended for analyzing degradation pathways under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor degradation via:
    • HPLC-PDA: Detect hydrolyzed products (e.g., free carboxylic acid).
    • LC-MS: Identify oxidation byproducts (e.g., sulfoxide formation).
  • Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life under standard storage (2–8°C, desiccated) .

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